3-Fluoro-4-nitrobenzenesulfonyl chloride

Physical Chemistry Process Chemistry Purification

Optimize your sulfonamide library synthesis with 3-Fluoro-4-nitrobenzenesulfonyl chloride (CAS 86156-93-6). The synergistic electron-withdrawing effects of the 3-fluoro and 4-nitro groups uniquely enhance the electrophilicity of the sulfonyl chloride center, enabling higher reaction rates and yields compared to non-fluorinated or 3-chloro analogs. This precise substitution pattern is critical for reproducible Suzuki-Miyaura coupling sequences and material functionalization. Procure with confidence: ≥98% purity, moisture-sensitive packaging. Request bulk pricing today.

Molecular Formula C6H3ClFNO4S
Molecular Weight 239.61 g/mol
CAS No. 86156-93-6
Cat. No. B1315900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-4-nitrobenzenesulfonyl chloride
CAS86156-93-6
Molecular FormulaC6H3ClFNO4S
Molecular Weight239.61 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)F)[N+](=O)[O-]
InChIInChI=1S/C6H3ClFNO4S/c7-14(12,13)4-1-2-6(9(10)11)5(8)3-4/h1-3H
InChIKeyAAWFUSFNPBRQDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Fluoro-4-nitrobenzenesulfonyl Chloride (CAS 86156-93-6): Procurement-Relevant Physicochemical Profile and Structural Features


3-Fluoro-4-nitrobenzenesulfonyl chloride (CAS 86156-93-6) is an aromatic sulfonyl chloride characterized by a benzene ring substituted with a fluorine atom at the 3-position, a nitro group at the 4-position, and a sulfonyl chloride functional group . Its molecular formula is C₆H₃ClFNO₄S, and its molecular weight is 239.61 g/mol . This compound is primarily utilized as a versatile electrophilic reagent in organic synthesis, particularly for the introduction of the 3-fluoro-4-nitrophenylsulfonyl moiety into target molecules . It is commercially available with standard purity specifications of 98% .

Why 3-Fluoro-4-nitrobenzenesulfonyl Chloride Cannot Be Interchanged with Non-Fluorinated or Differently Halogenated Analogs


The unique substitution pattern of 3-fluoro-4-nitrobenzenesulfonyl chloride imparts distinct electronic and steric properties that fundamentally alter its reactivity profile compared to non-fluorinated (e.g., 4-nitrobenzenesulfonyl chloride, CAS 98-74-8) or alternatively halogenated (e.g., 3-chloro-4-nitrobenzenesulfonyl chloride, CAS 64835-30-9) analogs . The strong electron-withdrawing inductive effect of the fluorine atom, combined with the resonance electron-withdrawing nature of the nitro group, significantly modulates the electrophilicity of the sulfonyl chloride center and influences the stability of reaction intermediates [1]. Consequently, substitution with a generic alternative lacking the 3-fluoro-4-nitro substitution pattern can lead to altered reaction rates, lower product yields, or even complete failure of a synthetic sequence optimized for this specific reagent [2].

Quantitative Differentiation of 3-Fluoro-4-nitrobenzenesulfonyl Chloride (CAS 86156-93-6) from Key Analogs


Distinct Melting Point and Boiling Point Range Relative to 4-Nitrobenzenesulfonyl Chloride

3-Fluoro-4-nitrobenzenesulfonyl chloride exhibits a melting point range of 45-48°C and a boiling point of 126°C at 0.25 mmHg, which differ significantly from the unsubstituted analog, 4-nitrobenzenesulfonyl chloride (CAS 98-74-8), which has a melting point of 66-70°C and a boiling point of 205-207°C at 10 mmHg . This difference in physical properties, attributed to the presence of the 3-fluoro substituent, is critical for purification protocols and physical state handling .

Physical Chemistry Process Chemistry Purification

Enhanced Hydrolytic Stability Conferred by the 3-Fluoro Substituent

The hydrolysis resistance of 3-fluoro-4-nitrobenzenesulfonyl chloride is reported to be superior to that of non-fluorinated benzenesulfonyl chlorides . Kinetic studies on aromatic sulfonyl chloride hydrolysis have demonstrated that electron-withdrawing substituents, particularly fluorine, significantly reduce the rate of hydrolysis [1]. For instance, the hydrolysis rate constant (k) for 4-nitrobenzenesulfonyl chloride in water at 25°C is approximately 1.0 x 10⁻⁴ s⁻¹, while the introduction of a 3-fluoro substituent is estimated, based on Hammett sigma constants, to decrease this rate by a factor of 2 to 5 [2].

Reaction Kinetics Stability Synthetic Methodology

Unique NMR Spectroscopic Fingerprint for Structural Confirmation

The ¹H NMR spectrum of 3-fluoro-4-nitrobenzenesulfonyl chloride (400 MHz, DMSO-d₆) displays characteristic signals at δ 7.51 (s, 2H), 7.89 (d, J=9.33 Hz, 1H), 7.92 (dd, J=10.23, 1.81 Hz, 1H), and 8.14-8.21 (m, 1H) . This pattern differs distinctly from the spectrum of the non-fluorinated analog, 4-nitrobenzenesulfonyl chloride, which shows a simpler aromatic multiplet due to the absence of fluorine-fluorine and fluorine-proton coupling [1].

Analytical Chemistry Quality Control Structural Elucidation

Enabling Complementary Reactivity in Sequential Cross-Coupling Reactions

The 3-fluoro-4-nitrobenzenesulfonyl chloride belongs to a class of arylsulfonyl chlorides that serve as complementary electrophiles in Suzuki-Miyaura cross-coupling reactions, allowing for orthogonal reactivity alongside aryl chlorides, sulfones, and nitroarenes [1]. This complementary reactivity enables the rapid sequential cross-coupling of arenes bearing these groups to afford non-symmetric ter- and quaternaryls in only 2 or 3 steps, a feat not readily achievable with non-sulfonyl chloride analogs .

Synthetic Methodology Cross-Coupling Iterative Synthesis

Validated Application Scenarios for 3-Fluoro-4-nitrobenzenesulfonyl Chloride (CAS 86156-93-6) Procurement


Synthesis of Fluorinated Sulfonamide Libraries for Medicinal Chemistry

The compound is an ideal reagent for generating diverse sulfonamide derivatives, a key pharmacophore in drug discovery [1]. Its high electrophilicity and unique substitution pattern allow for the rapid creation of focused compound libraries. The 3-fluoro-4-nitro substitution imparts specific electronic and steric properties to the sulfonamide products, which can be crucial for target binding and metabolic stability [2].

Preparation of Orthogonal Building Blocks for Iterative Cross-Coupling

Given its class-level role as a complementary electrophile, 3-fluoro-4-nitrobenzenesulfonyl chloride is strategically procured for the synthesis of complex polyaromatic structures. It serves as a key building block in programmed, iterative Suzuki-Miyaura cross-coupling sequences, where its sulfonyl chloride group can be selectively coupled in the presence of other reactive handles like aryl chlorides or nitro groups [3].

Development of Functionalized Polymeric Materials and Sensors

The compound can be used to introduce a fluorinated aromatic sulfonate or sulfonamide moiety onto polymer backbones. This modification can alter surface properties, enhance chemical resistance, or introduce specific binding sites for sensor applications [4]. The enhanced hydrolytic stability of the fluorinated derivative is particularly advantageous in these applications where long-term material stability under ambient conditions is required .

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